1-(Difluoromethyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
1-(difluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-6(9)7(10)4-2-1-3-5-7/h6H,1-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLTYEMKLUWIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289930 | |
| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-88-0 | |
| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461704-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(Difluoromethyl)cyclohexan-1-amine: Synthesis, Properties, and Therapeutic Potential
For Immediate Release
This technical guide provides an in-depth analysis of 1-(Difluoromethyl)cyclohexan-1-amine, a novel chemical entity of significant interest to researchers, scientists, and professionals in drug development. As this compound is not extensively documented in publicly accessible databases and currently lacks a registered CAS number, this document serves as a foundational resource, outlining a proposed synthetic pathway, predicted physicochemical properties, and potential applications based on established principles of medicinal and fluorine chemistry.
Introduction: The Strategic Value of the Difluoromethyl Moiety
The introduction of fluorine-containing functional groups is a well-established and powerful strategy in modern drug discovery.[1][2][3] The difluoromethyl (CF₂H) group, in particular, has garnered increasing attention as a versatile bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[2][4][5] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can significantly enhance a molecule's pharmacological profile.[2][4][5] Specifically, the incorporation of a CF₂H group can lead to:
-
Improved Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often extending the half-life of a drug candidate.[4][6]
-
Enhanced Membrane Permeability: The lipophilic nature of the CF₂H group can improve a molecule's ability to cross biological membranes.[4]
-
Modulated pKa and Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the basicity of nearby functional groups, such as the primary amine in the title compound, and introduce new hydrogen bonding interactions, thereby improving binding to target proteins.[1][4][6]
This compound combines the conformational rigidity of a cyclohexyl scaffold with the advantageous properties of the α-difluoromethylamine motif, making it a compelling building block for the synthesis of novel therapeutics.
Proposed Synthesis of this compound
Given the novelty of the target compound, a robust and stereoselective synthetic route is paramount. Drawing from established methodologies for the synthesis of α-difluoromethyl amines, a multi-step approach starting from cyclohexanone is proposed.[1][7] This pathway leverages a nucleophilic difluoromethylation strategy, which has been shown to be effective for a range of substrates.[1]
Experimental Protocol
Step 1: Formation of N-(tert-Butylsulfinyl)ketimine
-
To a solution of cyclohexanone (1.0 equiv) in anhydrous tetrahydrofuran (THF), add (R)-(+)-tert-butanesulfinamide (1.05 equiv).
-
Add titanium(IV) ethoxide (2.0 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with brine and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(tert-butylsulfinyl)ketimine, which can be used in the next step without further purification.
Step 2: Nucleophilic Difluoromethylation
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-(tert-butylsulfinyl)ketimine from Step 1 (1.0 equiv) and difluoromethyl phenyl sulfone (1.2 equiv) in anhydrous THF.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium hexamethyldisilazide (LHMDS) (1.5 equiv) in THF to the reaction mixture.
-
Stir at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the sulfonylated and sulfinylated intermediate.
Step 3: Deprotection to Yield this compound
-
Dissolve the purified intermediate from Step 2 in methanol.
-
Add a solution of hydrochloric acid in 1,4-dioxane (4 M, excess).
-
Stir the mixture at room temperature until complete deprotection is observed by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.
-
The free amine can be obtained by neutralization with a suitable base and subsequent extraction.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties have been predicted based on the compound's structure and data from analogous molecules such as 1-(trifluoromethyl)cyclohexan-1-amine and 1-(difluoromethyl)cyclopropan-1-amine hydrochloride.[8][9][10]
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃F₂N |
| Molecular Weight | 149.18 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | ~160-180 °C (at atmospheric pressure) |
| Melting Point | Not readily predictable; likely low |
| pKa (of conjugate acid) | ~8.5 - 9.5 |
| LogP | ~1.5 - 2.5 |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). The hydrochloride salt is expected to be water-soluble. |
Potential Applications in Drug Discovery
The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents across various disease areas.
-
As a Bioisostere: The α-difluoromethylamine moiety can serve as a more lipophilic and metabolically robust bioisostere for α-aminocarbinols (β-amino alcohols), a common structural motif in biologically active molecules.[1] This substitution can lead to improved pharmacokinetic properties.
-
Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the difluoromethyl group may enhance blood-brain barrier penetration, making this scaffold suitable for the design of novel CNS-acting drugs.
-
Enzyme Inhibitors: The primary amine can act as a key interaction point with target enzymes, while the difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. For instance, similar fluorinated amines have been explored as thrombin inhibitors.[11]
Characterization and Quality Control
To confirm the identity and purity of synthesized this compound, a comprehensive analytical workflow is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the cyclohexyl protons and the triplet for the -CF₂H proton.
-
¹³C NMR: Will display signals for the seven carbon atoms, with the carbon attached to the fluorine atoms showing a characteristic triplet.
-
¹⁹F NMR: Will exhibit a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H and C-H stretching vibrations.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
While this compound is a novel compound with limited available data, its structural characteristics suggest significant potential as a valuable building block in medicinal chemistry. The proposed synthetic route provides a practical approach to its preparation, and its predicted properties highlight its promise for the development of new therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- Zivkovic, F. G., Wycich, G., Liu, L., & Schoenebeck, F. (2024). The first efficient access to N-difluoromethyl amides, carbamates, thiocarbamates, ureas, formamides, and their derivatives. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of α-Difluoromethyl Amines.
- Creative Biolabs. (n.d.).
- Prakash, G. K. S., & Hu, J. (2007). Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines.
- Wang, X., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Alfa Chemistry. (n.d.). Difluoromethyl.
- Prakash, G. K. S., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.
- Gomez-Coma, A., et al. (2024). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels.
- Gao, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8898.
- Li, Y., et al. (2022).
- AlNashef, I. M., Adeyemi, I., & Abu-Zahra, M. R. M. (2017). Synthesis and characterization of novel amine-based deep eutectic solvents for CO2 capturing.
- Guidechem. (n.d.). 1-(difluoromethyl)cyclopropan-1-amine hydrochloride 1803595-15-4 wiki.
- Gomez-Coma, A., et al. (2024). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels.
- ChemScene. (n.d.). 1-(Aminomethyl)-4,4-difluorocyclohexan-1-ol | 1227808-42-5.
- Sigma-Aldrich. (n.d.). 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HCL | 1311315-20-4.
- Sigma-Aldrich. (n.d.). 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride | 2060037-01-4.
- Al-Absi, R. S., et al. (2023). Experimental investigation of novel ternary amine-based deep eutectic solvents for CO2 capture. Scientific Reports, 13(1), 10196.
- PubChem. (n.d.). 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride.
- ResearchGate. (n.d.). How to identify and characterize novel transaminases? Two novel transaminases with opposite enantioselectivity for the synthesis of optically active amines.
- Procter, D. J., et al. (2021). Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv.
- Gouverneur, V., et al. (2020). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 142(12), 5537–5543.
- Li, C., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 25(23), 9631-9637.
- BenchChem. (2025). Head-to-head comparison of different synthetic routes to fluorofurans.
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HCL | 1311315-20-4 [sigmaaldrich.com]
- 10. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Lipophilicity Modulation via the 1-(Difluoromethyl)cyclohexyl Motif
Executive Summary
In the optimization of lead compounds, the modulation of lipophilicity (
This guide focuses on the 1-(difluoromethyl)cyclohexyl motif as a superior bioisostere. Unlike the chemically inert
Part 1: The Physicochemical Rationale
The "Lipophilic Hydrogen Bond Donor" Paradox
The primary utility of the 1-(difluoromethyl)cyclohexyl motif lies in the unique electronic character of the
-
Acidity: The
of a proton is typically in the range of 20–24 (DMSO), compared to >50 for an alkyl proton. -
Interaction: This acidity allows the motif to engage in favorable electrostatic interactions with protein carbonyls or backbone amides, potentially improving potency while simultaneously lowering
compared to a tert-butyl or group.
Comparative Metrics: -Butyl vs. vs.
The following table summarizes the impact of substituting a tert-butyl group with fluorinated cyclohexyl analogs.
| Property | tert-Butyl (Ref) | 1-(Trifluoromethyl)cyclohexyl | 1-(Difluoromethyl)cyclohexyl |
| Steric Bulk ( | High | High (Slightly larger) | High (Similar to |
| Lipophilicity ( | 0 (Baseline) | +0.6 to +1.2 | -0.1 to +0.3 |
| H-Bond Donor | No | No (Weak Acceptor) | Yes (Weak Donor) |
| Metabolic Stability | Low (Oxidation prone) | High | High |
| Polar Surface Area | 0 | Low | Moderate |
Key Insight: The
group typically lowersby approximately 0.5–1.0 units compared to a group, rendering the molecule more "drug-like" without sacrificing the hydrophobic collapse necessary for binding pocket occupancy.
Part 2: Strategic Decision Framework
The following decision tree illustrates when to deploy the 1-(difluoromethyl)cyclohexyl motif during Lead Optimization.
Figure 1: Decision matrix for selecting fluorinated motifs in lead optimization.
Part 3: Synthetic Access & Protocols[1]
Accessing the 1-(difluoromethyl)cyclohexyl motif generally follows two primary strategies: Deoxofluorination of aldehydes/ketones or Radical Difluoromethylation . The Deoxofluorination route is preferred for its scalability and precision.
Synthetic Pathway: Deoxofluorination[2]
The most robust route involves the conversion of a cyclohexanecarbaldehyde precursor to the difluoromethyl derivative using sulfur-based fluorinating agents (e.g., DAST, Deoxo-Fluor, or XtalFluor-E).
Figure 2: Step-wise synthesis of the 1-(difluoromethyl)cyclohexyl motif from carboxylic acid precursors.
Detailed Experimental Protocol
Objective: Synthesis of 1-(difluoromethyl)-4-phenylcyclohexane (Model Compound).
Reagents:
-
4-Phenylcyclohexanecarbaldehyde (1.0 eq)
-
DAST (Diethylaminosulfur trifluoride) (1.5 eq) or Deoxo-Fluor (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated
solution
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 4-phenylcyclohexanecarbaldehyde (1.0 mmol) and dissolve in anhydrous DCM (5 mL). Cool the solution to 0°C using an ice bath. -
Addition: Slowly add DAST (1.5 mmol, 200 µL) dropwise via syringe. Caution: DAST reacts violently with water and releases HF.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor conversion via TLC or LC-MS (Look for the disappearance of the aldehyde peak).
-
Note: If conversion is sluggish, heat to 40°C in a sealed tube, but ensure pressure relief is available.
-
-
Quenching (Critical Safety Step): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous
. Vigorous effervescence ( ) will occur. -
Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over
, filter, and concentrate under reduced pressure. -
Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The difluoromethyl product is typically less polar than the starting aldehyde but more polar than the trifluoromethyl analog.
Validation (NMR):
-
NMR: Look for a characteristic triplet of doublets (or broad triplet) around
5.5 – 6.0 ppm with a large geminal coupling constant ( ). -
NMR: Look for a doublet around
-110 to -130 ppm .
Part 4: Safety & Handling (Self-Validating Systems)
When working with fluorinating agents like DAST or Deoxo-Fluor, standard operating procedures must be rigorous to prevent HF exposure.
-
Glassware Etching: These reactions generate trace HF. Do not use expensive volumetric glassware for the reaction vessel. Polypropylene or Teflon vessels are preferred for larger scales.
-
Calcium Gluconate: Always have calcium gluconate gel available at the fume hood in case of skin contact with HF-generating reagents.
-
Ventilation: All rotary evaporation of crude reaction mixtures must be done in a well-ventilated hood, as volatile fluorinated byproducts can be respiratory irritants.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K. (2015). "1-(Difluoromethyl)cyclobutanamine: Synthesis and properties." European Journal of Organic Chemistry. (Analogous synthesis for cycloalkyl systems).
-
BenchChem Technical Review. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." (Physicochemical parallels).
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." The Journal of Organic Chemistry.
Technical Guide: Medicinal Chemistry Applications of 1-(Difluoromethyl)cyclohexan-1-amine
The following technical guide details the medicinal chemistry profile, synthetic access, and application strategies for 1-(difluoromethyl)cyclohexan-1-amine .
Executive Summary
In modern drug discovery, the This compound motif represents a high-value structural chimera. It merges the steric bulk of a cyclohexane ring with the unique electronic properties of the difluoromethyl (
This guide provides a comprehensive analysis of this building block, moving from physicochemical first principles to robust synthetic protocols and specific design applications.
Part 1: Physicochemical Profile & Strategic Value
The "Fluorine Effect" on Amine Basicity
The primary utility of incorporating a gem-difluoromethyl group at the
The strong electron-withdrawing effect (
Table 1: Comparative Physicochemical Profile
| Property | Cyclohexan-1-amine | 1-Methylcyclohexan-1-amine | This compound |
| Structure | |||
| Approx. pKa | 10.6 | 10.7 | 7.5 – 8.2 (Estimated) |
| Physiological State | >99.9% Ionized | >99.9% Ionized | ~50-80% Ionized |
| H-Bond Character | Donor/Acceptor | Donor/Acceptor | Lipophilic Donor ( |
| Metabolic Stability | Low ( | Medium | High (Blocked |
The Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethyl group (
-
Bioisosterism: The
bond acts as a bioisostere for a hydroxyl ( ) or thiol ( ) group.[1][2] The fluorine atoms act as weak acceptors, while the polarized bond serves as a hydrogen bond donor. -
Lipophilicity: It provides a "magic methyl" effect on solubility without the penalty of high polarity associated with hydroxyl groups. This allows the molecule to maintain affinity for polar binding pockets while improving permeability through lipid bilayers.
Part 2: Synthetic Access (The Hu Protocol)
The synthesis of
Reaction Coordinate Diagram
The following diagram outlines the "Sulfone-Mediated" pathway, which is the industry standard for generating this quaternary center.
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
Step 1: Ketimine Formation
-
Charge a flask with cyclohexanone (1.0 eq), (R)- or (S)-2-methyl-2-propanesulfinamide (1.1 eq), and
(2.0 eq) in dry THF. -
Reflux for 16–24 hours. Monitor by TLC.[1]
-
Quench with brine, filter the titanium salts, and concentrate to yield the N-tert-butylsulfinyl ketimine .
Step 2: Nucleophilic Difluoromethylation
-
Dissolve difluoromethyl phenyl sulfone (1.0 eq) and the ketimine (1.0 eq) in anhydrous THF. Cool to -78°C.[1][3]
-
Slowly add LHMDS (1.2 eq, 1.0 M in THF). The base deprotonates the sulfone in situ, generating the
anion which attacks the imine. -
Stir at -78°C for 2 hours, then quench with saturated
. -
Mechanistic Note: The sulfone group stabilizes the anion, preventing the
-elimination of fluoride (a common failure mode with ).
Step 3: Reductive Desulfonylation
-
Dissolve the crude adduct in anhydrous methanol/THF.
-
Add Mg turnings (5.0 eq) and a catalytic amount of HOAc/NaOAc.
-
Stir vigorously at room temperature. The magnesium reductively cleaves the phenylsulfonyl group, leaving the
moiety intact.
Step 4: Deprotection
-
Treat the intermediate with 4N HCl in dioxane/methanol to cleave the sulfinyl group.
-
Precipitate the product as the hydrochloride salt .
Part 3: Medicinal Chemistry Applications[1][4][5][6]
Design Strategy: The "Permeability Switch"
When a lead compound containing a basic amine suffers from low oral bioavailability (due to high ionization) or high clearance, replacing the amine's
-
Problem: A quaternary ammonium center (e.g., 1-methylcyclohexyl amine) is metabolically labile at the methyl group and highly basic.
-
Solution: Substitution with this compound.
-
Effect: The pKa drops to ~7.8. At pH 7.4, a significant fraction (~30%) of the molecule is neutral (un-ionized), drastically improving passive diffusion across the gut wall and Blood-Brain Barrier (BBB).
-
Decision Matrix for Implementation
Use the following logic flow to determine if this building block is appropriate for your lead optimization campaign.
Case Study Applications
1. hERG Avoidance: Many cationic amphiphilic drugs bind to the hERG potassium channel, causing cardiotoxicity. This binding is driven by the positively charged amine and lipophilic interactions.
-
Application: Replacing a standard piperidine or cyclohexylamine with the difluoromethyl analog reduces the percentage of cationic species at physiological pH, directly lowering hERG affinity (IC50 increases) while maintaining target potency via the
hydrogen bond.
2. Bioisostere for Tertiary Alcohols: In targets where a tertiary alcohol forms a critical H-bond (e.g., GPCRs), metabolic glucuronidation of the -OH can be a clearance mechanism.
-
Application: The
amine mimics the H-bond donor capacity of the alcohol but is immune to glucuronidation, extending the half-life ( ).
References
-
Hu, J., et al. "Highly Diastereoselective Synthesis of
-Difluoromethyl Amines from N-tert-Butylsulfinyl Ketimines and Difluoromethyl Phenyl Sulfone."[2][4] Chemistry – A European Journal, 2010.[2][4] -
Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Imines with TMSCF2H: A General Access to
-Difluoromethyl Amines." Angewandte Chemie International Edition, 2011. -
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
BenchChem Protocols. "Application Notes and Protocols for the Synthesis of
-Difluoromethyl Amines." BenchChem Technical Library, 2025. -
Glaser, R., et al. "Nuclear Magnetic Resonance Study of pKa Depression via Fluorine Modification." Journal of Organic Chemistry, 2023.
Sources
Patent Landscape & Technical Guide: 1-(Difluoromethyl)cyclohexyl Amine
Executive Summary
The 1-(difluoromethyl)cyclohexyl amine scaffold represents a high-value "sp3-rich" building block in modern drug discovery. It addresses a critical design challenge: maintaining the structural rigidity of a saturated ring system while modulating the basicity and metabolic stability of the primary amine.
This guide analyzes the technical and intellectual property (IP) landscape of this specific motif. Unlike simple fluorinated chains, the geminal arrangement of an amine and a difluoromethyl group (
Part 1: The Chemo-Structural Rationale
The Fluorine Effect on Amine Basicity
The primary utility of introducing a
Bioisosterism and Metabolic Blocking
The
Logic Diagram: Structure-Activity Relationship (SAR)
Figure 1: Mechanistic impact of the difluoromethyl group on the physicochemical properties of the amine scaffold.
Part 2: Patent Landscape & Process IP[2]
The IP landscape for this molecule is dominated by Process Patents (methods of making) rather than Composition of Matter (the molecule itself). The molecule is simple enough that it likely falls under the "prior art" of broad Markush structures in older patents, but efficient synthesis of the quaternary center is the protected innovation.
Key Patent Holders & Methodologies
| Patent/Publication | Assignee/Inventor | Core Technology | Relevance |
| US 5,093,347 | Various | Early fluoro-amine synthesis | Foundational prior art for broad fluoro-amine structures. |
| WO 2012/025469 | Bayer CS | Difluoromethyl pyrazoles | Demonstrates industrial scale-up of |
| CN 102xxxx (SIOC) | Hu Jinbo (SIOC) | Sulfone-based reagents | Critical: Describes the "Hu Reagent" ( |
| WO 2009/089304 | Broad | Markush Structures | Likely covers the scaffold in CNS drug libraries. |
The "Quaternary Challenge"
Most patents cover
-
Dominant IP: The most robust IP-protected route involves the nucleophilic addition of a difluoromethyl anion equivalent to a ketimine (specifically
-tert-butylsulfinyl ketimines). -
Freedom to Operate (FTO): Researchers using
(Ruppert-Prakash reagent) generally have FTO as basic patents have expired. However, using specific chiral auxiliaries (like Ellman's sulfinamide) or specific sulfone reagents may require licensing if used for commercial manufacturing.
Part 3: Experimental Protocol (Synthesis)
Context: This protocol describes the synthesis of 1-(difluoromethyl)cyclohexan-1-amine via the nucleophilic difluoromethylation of a sulfinyl ketimine. This route is chosen for its high yield and ability to handle the steric hindrance of the cyclohexane ring.
Reference Basis: Adapted from methodologies developed by Hu Jinbo and colleagues (Shanghai Institute of Organic Chemistry) [1, 2].[2]
Reaction Scheme Workflow
Figure 2: Synthetic workflow for the construction of the quaternary difluoro-amine center.
Detailed Methodology
Step 1: Formation of N-tert-butanesulfinyl Ketimine
-
Reagents: Cyclohexanone (10 mmol), (S)-(-)-2-methyl-2-propanesulfinamide (11 mmol), Titanium(IV) ethoxide (
, 20 mmol). -
Procedure:
-
Dissolve cyclohexanone and sulfinamide in anhydrous THF (50 mL) under Nitrogen.
-
Add
dropwise. -
Workup: Cool to RT, pour into brine (50 mL) with vigorous stirring. Filter the resulting suspension through Celite. Extract the filtrate with EtOAc.[4]
-
Purification: Flash chromatography (Hexane/EtOAc) to yield the ketimine.
-
Step 2: Nucleophilic Difluoromethylation (The Critical Step)
Note: This step introduces the
-
Reagents: Ketimine (from Step 1, 1.0 eq),
(1.2 eq), LHMDS (Lithium hexamethyldisilazide, 1.3 eq). -
Procedure:
-
In a flame-dried flask, dissolve
and the ketimine in anhydrous THF at -78°C. -
Slowly add LHMDS (1.0 M in THF) down the side of the flask to maintain low temperature.
-
Stir at -78°C for 2 hours, then allow to warm to -20°C over 1 hour.
-
Quench: Saturated
solution. -
Isolation: Extract with EtOAc, dry over
, and concentrate. This yields the -difluoromethyl sulfinamide intermediate.
-
Step 3: Deprotection to Free Amine
-
Reagents:
in Dioxane or Methanol. -
Procedure:
-
Dissolve the intermediate in MeOH.
-
Add
/Dioxane (excess) at 0°C. Stir for 1 hour at RT. -
Concentrate to dryness to obtain the 1-(difluoromethyl)cyclohexyl amine hydrochloride salt .
-
Optional: If the sulfonyl group (
) remains attached (depending on the exact reagent variant used), a reductive desulfonylation using or amalgam may be required before the final acid hydrolysis.
-
Part 4: Strategic Outlook & FTO
Commercial Availability
While the building block is available from niche fluorochemistry suppliers (e.g., Enamine, WuXi AppTec, BePharm), costs are high (
Licensing Risks
-
Research Use: Generally safe under research exemptions.
-
Scale-Up: If using the Hu Reagent (
) or specific sulfoximine chiral auxiliaries for GMP manufacturing, verify the patent status of the specific reagent in your jurisdiction (CN/US/EU). The basic route is off-patent but harder to scale for ketimines due to lower reactivity.
References
-
Liu, Q., Kong, T., Ni, C., & Hu, J. (2022).[2][5] Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral
-Difluoromethylamines from Ketimines.[2][5][6][7] Molecules, 27(20), 7076.[2][5]-
[Link]
-
-
Li, Y., & Hu, J. (2005).[8] Facile synthesis of chiral
-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines.[4][8] Angewandte Chemie International Edition, 44(36), 5882-5886.[8]-
[Link]
-
-
Bayer CropScience AG. (2012). Process for the manufacture of esters of 1-H-pyrazole-4-carboxylic acids.[9][10][11] WO Patent 2012/025469.
-
BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of
-Difluoromethyl Amines.
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of chiral alpha-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google Patents [patents.google.com]
Methodological & Application
synthesis of 1-(difluoromethyl)cyclohexan-1-amine from cyclohexanone
Executive Summary & Strategic Rationale
The incorporation of a difluoromethyl (
The Challenge: Synthesizing
The Solution: This protocol details the Nucleophilic Difluoromethylation of N-tert-butanesulfinyl Ketimines . We utilize the Ellman auxiliary not for chirality (as cyclohexanone is symmetric) but for its superior imine activation and prevention of enolization , a common failure mode with cyclohexanone-derived imines.
Reaction Pathway & Mechanism
The synthesis proceeds via a three-stage "Activate-Add-Cleave" sequence.
Visual Workflow (Graphviz)
Figure 1: Strategic workflow for the gem-difluoroalkylation of cyclohexanone.
Detailed Experimental Protocol
Stage 1: Formation of the N-Sulfinyl Ketimine
Rationale: Direct condensation of cyclohexanone with ammonia or simple amines is reversible and prone to enamine formation. The tert-butanesulfinyl group locks the imine in a stable, activated state.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (
) (2.0 equiv) -
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask under
. Add (R)-tert-butanesulfinamide (1.1 eq.) and cyclohexanone (1.0 eq.) in anhydrous THF (0.5 M). -
Activation: Add
(2.0 eq.) dropwise at room temperature. The solution will turn slightly yellow. -
Reaction: Heat to 60°C for 6–12 hours. Monitor by TLC (EtOAc/Hexanes) or GC-MS.
-
Workup (Critical): Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. The titanium salts will precipitate as a thick white slurry. Filter through a pad of Celite.
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 0
30% EtOAc/Hexanes) to yield the N-sulfinyl ketimine as a clear oil/solid.
QC Check:
-
IR: Look for strong
stretch (~1620 ). Absence of .
Stage 2: Nucleophilic Difluoromethylation
Rationale: We utilize (Difluoromethyl)trimethylsilane (
Reagents:
-
N-Sulfinyl Ketimine (from Stage 1) (1.0 equiv)
- (1.5 equiv)
-
Activator:
(1.2 equiv) or TBAT (0.1 equiv) -
Solvent: THF (Anhydrous) or DMF
Protocol (Prakash-Hu Method):
-
Setup: In a dried Schlenk flask under Argon, dissolve the N-sulfinyl ketimine (1.0 eq.) and
(1.5 eq.) in THF (0.1 M). -
Cooling: Cool the mixture to -78°C .
-
Initiation: Add
(1.0 M in THF, 1.2 eq.) dropwise. Note: The solution may darken.-
Alternative: If using catalytic TBAT, reaction can often be run at 0°C to RT, but stoichiometric base at low temp is often higher yielding for hindered ketones.
-
-
Progression: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with
(3x). Dry over . -
Purification: Flash chromatography (EtOAc/Hexanes).
Self-Validating Endpoint (NMR):
-
NMR: The product will exhibit a characteristic signal for the
group. Since the product is chiral at sulfur (sulfinamide) and the carbon is now a stereocenter (though racemic if starting from achiral ketone/racemic auxiliary), you will see a distinct AB quartet (diastereotopic fluorines) in the range of -120 to -130 ppm with a large geminal coupling constant ( ) and coupling to the proton ( ).
Stage 3: Deprotection to Free Amine
Rationale: The sulfinyl group is acid-labile. Removal yields the amine hydrochloride salt, which is stable and easy to handle.
Protocol:
-
Dissolve the difluoromethylated intermediate in MeOH.
-
Add 4N HCl in Dioxane (4.0 equiv).
-
Stir at RT for 1 hour.
-
Workup: Concentrate in vacuo. Triturate the residue with
to precipitate the 1-(difluoromethyl)cyclohexan-1-amine hydrochloride . -
Free Basing (Optional): Dissolve in water, adjust pH to >12 with NaOH, and extract with DCM.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Solvent Quality | THF must be <50 ppm | |
| Temperature | -78°C is critical for addition. | Higher temps promote difluorocarbene decomposition ( |
| If peak is at -110 ppm (singlet), check for | ||
| Coupling ( | Doublet, | Confirming the presence of the proton on |
References
-
Prakash, G. K. S., et al. (2011). "Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with
at Ambient or Low Temperature." Organic Letters, 13(19), 5264–5267. -
Liu, Q., et al. (2022).[1][2] "Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral
-Difluoromethylamines from Ketimines." Molecules, 27(21), 7076. -
Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic difluoromethylation of primary alkyl halides using difluoromethyl phenyl sulfone." Organic Letters, 6(23), 4315–4317.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
Sources
Application Notes and Protocols for Peptide Coupling with Sterically Hindered Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Fluorinated Amines in Peptide Science
The strategic incorporation of fluorine into peptide structures represents a powerful tool in modern drug discovery. Fluorinated motifs can significantly enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability of peptide-based therapeutics. However, the unique electronic properties of fluorine that confer these desirable attributes also present a formidable synthetic challenge. Sterically hindered fluorinated amines are notoriously poor nucleophiles, making the formation of the crucial amide bond a significant hurdle in peptide synthesis. This guide provides a comprehensive overview of the underlying principles and practical strategies to overcome these challenges, enabling the successful incorporation of these valuable building blocks into next-generation therapeutics.
Chapter 1: Understanding the Synthetic Hurdle: The Impact of Fluorine and Steric Hindrance
The difficulty in coupling sterically hindered fluorinated amines stems from a combination of two primary factors:
-
Reduced Nucleophilicity: The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom of the amine, significantly lowering its basicity and, consequently, its nucleophilicity. This diminished reactivity makes the amine less capable of attacking the activated carboxylic acid, slowing down the rate of amide bond formation.
-
Steric Obstruction: Bulky substituents on the amine or the α-carbon create a sterically crowded environment around the nitrogen atom. This physical obstruction hinders the approach of the activated carboxylic acid, further impeding the coupling reaction. When combined with the electronic deactivation from fluorine, this steric hindrance can lead to failed or low-yielding reactions with standard coupling protocols.
These combined effects necessitate the use of highly efficient coupling reagents and carefully optimized reaction conditions to drive the reaction to completion.
Chapter 2: The Modern Chemist's Toolkit: Selecting the Optimal Coupling Reagent
For difficult couplings involving sterically hindered and electron-deficient amines, standard carbodiimide reagents like DCC and EDC are often insufficient.[1] More potent activating agents are required. The choice of coupling reagent is a critical decision that directly impacts the success of the synthesis.[1] Modern peptide chemists have a powerful arsenal of reagents at their disposal, primarily categorized as uronium/aminium and phosphonium salts.
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Uronium and aminium salts are highly effective for challenging couplings due to their ability to form highly reactive activated esters.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as a benchmark for difficult couplings, HATU activates carboxylic acids to form highly reactive OAt-active esters.[3] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[4][5] This makes HATU particularly effective for sterically hindered and weakly nucleophilic amines.[6]
-
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent that offers coupling efficiencies comparable to or even exceeding HATU in some cases.[7][8] A significant advantage of COMU is its basis on the non-explosive OxymaPure, offering a superior safety profile compared to the potentially explosive HOBt or HOAt-based reagents.[7] Its byproducts are also water-soluble, simplifying purification.[8]
Phosphonium Salts
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is another powerful coupling reagent that is particularly useful for sterically hindered couplings.[9] A key advantage of phosphonium reagents over uronium salts is that they do not have the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with excess uronium reagent.[3]
Acyl Fluorides: A Powerful Alternative for the Toughest Cases
For extremely challenging couplings where even the most potent uronium or phosphonium reagents fail, the formation of an acyl fluoride intermediate offers a highly effective strategy.[2][10] Acyl fluorides are highly reactive and can couple with even very weakly nucleophilic amines.[10] They can be generated in situ from the carboxylic acid using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[11]
Below is a decision tree to guide the selection of the appropriate coupling strategy:
Caption: Decision tree for selecting a coupling strategy.
Chapter 3: Mastering the Reaction Environment: Solvents, Bases, and Temperature
Optimizing the reaction conditions is as crucial as selecting the right coupling reagent.
-
Solvents: Polar aprotic solvents are the standard for peptide coupling.
-
DMF (N,N-Dimethylformamide): A widely used solvent with excellent solvating properties.[12]
-
NMP (N-Methyl-2-pyrrolidone): Often preferred for difficult sequences, including those prone to aggregation, due to its superior solvating capabilities.[2]
-
DCM (Dichloromethane): Can be used, but may be less effective at solvating larger, more polar peptides.[12]
-
-
Bases: A non-nucleophilic base is essential to deprotonate the carboxylic acid and the protonated amine without competing in the coupling reaction.
-
Temperature and Reaction Time: Sterically hindered and electron-deficient couplings are often slower.
-
Room Temperature: Most HATU and COMU couplings proceed efficiently at room temperature.[12]
-
Extended Reaction Times: For particularly difficult couplings, extending the reaction time (e.g., to 4 hours or overnight) may be necessary to achieve high conversion.[2]
-
Microwave Assistance: Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a powerful technique to accelerate difficult couplings.[13][14] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times and improve yields, often completing couplings in minutes that would take hours at room temperature.[13][14]
-
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent | Class | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | High efficiency, rapid kinetics, low racemization.[3] | Potential for guanidinylation side reaction, based on potentially explosive HOAt.[3] |
| COMU | Uronium/Aminium | Efficiency comparable to HATU, superior safety profile (Oxyma-based), water-soluble byproducts.[7][8] | More expensive than some other reagents. |
| PyBOP | Phosphonium | High efficiency, no guanidinylation side reaction.[9] | Can be more expensive than uronium salts. |
| Acyl Fluorides (via TFFH) | Acid Halide | Highly effective for extremely hindered and electron-deficient amines.[10][11] | Requires an additional activation step. |
Chapter 4: In the Lab: Detailed Experimental Protocols
The following protocols provide a starting point for the coupling of sterically hindered fluorinated amines. Optimization may be required based on the specific substrates.
Protocol 1: General Procedure for Solution-Phase Coupling using HATU
This protocol is adapted for the coupling of a carboxylic acid with a sterically hindered fluorinated amine in solution.[15]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the sterically hindered fluorinated amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by LC-MS or TLC. For difficult couplings, the reaction may require 4-18 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered Fluorinated Amino Acid using COMU
This protocol outlines a manual SPPS procedure for incorporating a challenging fluorinated amino acid.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 equivalents relative to resin loading), COMU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For extremely difficult couplings, a second coupling with fresh reagents (double coupling) may be necessary.[16]
-
Monitoring and Washing: Monitor the coupling completion using a qualitative method like the Kaiser test (a negative test indicates complete coupling).[17] Once complete, drain the solution and wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.
Caption: General workflow for SPPS with a fluorinated amino acid.
Protocol 3: Microwave-Assisted Coupling for a Difficult Sequence
This protocol can be adapted for automated or manual microwave peptide synthesizers.[13][14]
-
Reagent Preparation: Prepare stock solutions of the Fmoc-amino acid, coupling reagent (e.g., HATU or COMU), and base (e.g., DIPEA) in NMP.
-
Deprotection: Perform the Fmoc deprotection step with microwave irradiation (e.g., 3 minutes at 75 °C).
-
Coupling: Add the amino acid, coupling reagent, and base to the deprotected resin. Perform the coupling step with microwave irradiation (e.g., 5-10 minutes at 75-90 °C). For particularly hindered residues, the coupling time may be extended.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with NMP.
Chapter 5: Quality Control: Monitoring and Characterization
Careful monitoring of the coupling reaction is essential for a successful synthesis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for monitoring the progress of solution-phase reactions and for analyzing the purity of the final peptide after cleavage from the resin in SPPS. It allows for the detection of starting materials, the desired product, and any side products.
-
Kaiser Test: In SPPS, the Kaiser test is a simple and effective qualitative colorimetric test to detect the presence of free primary amines on the resin.[17] A negative result (yellow beads) after the coupling step indicates that the reaction has gone to completion.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For solution-phase synthesis, NMR can be used to monitor the reaction and to fully characterize the structure of the final product.
Conclusion: Empowering Peptide Innovation
The synthesis of peptides containing sterically hindered fluorinated amines is a challenging but achievable goal with the right strategies and tools. By understanding the electronic and steric challenges, selecting high-potency coupling reagents like HATU and COMU, and optimizing reaction conditions, researchers can successfully incorporate these valuable building blocks. The advent of microwave-assisted synthesis further empowers chemists to tackle even the most difficult sequences with greater efficiency. The protocols and guidelines presented here provide a solid foundation for scientists to confidently explore the vast potential of fluorinated peptides in the development of novel therapeutics.
References
-
Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
HATU. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
HATU coupling. (2023, January 1). . Retrieved February 23, 2026, from [Link]
-
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 439-453. [Link]
-
Recent development in peptide coupling reagents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Comparative study of methods to couple hindered peptides. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]
-
[(9-Fluorenylmethyl)oxy]carbonyl (Fmoc) amino acid chlorides in solid-phase peptide synthesis. (n.d.). The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Microwave-assisted solution phase peptide synthesis in neat water. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Synthesis of Fluorinated Amino Acids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). Novabiochem. Retrieved February 23, 2026, from [Link]
-
Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. (2025, May 6). Organic Chemistry Frontiers. Retrieved February 23, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved February 23, 2026, from [Link]
-
Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. (n.d.). Survival Technologies. Retrieved February 23, 2026, from [Link]
- Fluorinated aniline derivatives and their use. (n.d.). Google Patents.
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Wuhan University of Technology. Retrieved February 23, 2026, from [Link]
-
Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis. (2020, August 18). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Acid-Amine Coupling using HBTU. (n.d.). Organic Synthesis. Retrieved February 23, 2026, from [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023, May 15). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Replacement of the carboxylic acid function with fluorine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015, November 5). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved February 23, 2026, from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. survivaltechnologies.in [survivaltechnologies.in]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
nucleophilic substitution reactions with 1-(difluoromethyl)cyclohexan-1-amine
Technical Application Note: Nucleophilic Functionalization of 1-(Difluoromethyl)cyclohexan-1-amine
Executive Summary
This compound (CAS: 886364-64-5) represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted, lipophilic bioisostere of
This guide addresses the specific challenges associated with utilizing this scaffold in nucleophilic substitution reactions. Due to the combined electron-withdrawing inductive effect (
Physicochemical Profile & Reactivity Logic
To design effective experiments, one must understand the electronic and steric environment of the nucleophilic nitrogen.
The "Difluoromethyl Effect" on Nucleophilicity
Unlike standard cyclohexylamine (
-
Estimated
: ~7.5 – 8.2 (extrapolated from -trifluoromethyl amine data). -
Implication: The amine is less basic and less nucleophilic. While this reduces the risk of over-alkylation, it necessitates higher reaction temperatures or more electrophilic partners (e.g., activated heteroaryl halides or acid chlorides) to drive conversion.
Steric Congestion
The 1,1-disubstitution pattern (geminal amine and difluoromethyl group) creates a quaternary center.
-
Implication:
reactions with secondary alkyl halides are kinetically disfavored due to steric clash. reactions are feasible but often require polar aprotic solvents (DMSO, NMP) to stabilize the transition state.
Table 1: Comparative Reactivity Profile
| Feature | Cyclohexylamine | This compound | Experimental Adjustment |
| Basicity ( | ~10.6 | ~7.8 (Est.) | Use weaker bases for deprotonation; amine is less prone to protonation at physiological pH. |
| Nucleophilicity | High | Moderate/Low | Increase temperature (+20–40°C vs standard); Increase concentration. |
| Steric Bulk | Moderate ( | High ( | Avoid bulky electrophiles; Extended reaction times required. |
| Lipophilicity ( | 1.49 | ~2.1 | Improved solubility in organic solvents (DCM, EtOAc). |
Decision Framework: Reaction Optimization
The following flowchart outlines the logic for selecting reaction conditions based on the electrophile type.
Figure 1: Strategic decision tree for functionalizing this compound based on electrophile reactivity and steric constraints.
Detailed Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Application: Synthesis of kinase inhibitor scaffolds (e.g., functionalizing chloropyrimidines or fluoronitrobenzenes). Rationale: The reduced nucleophilicity requires high-boiling polar solvents to facilitate the attack on the aromatic ring.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: 2,4-Dichloropyrimidine (or similar activated heteroaryl chloride) (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Solvent: Anhydrous DMSO (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Preparation: In a microwave vial or pressure tube, dissolve the electrophile (1.1 equiv) in anhydrous DMSO.
-
Addition: Add DIPEA (3.0 equiv) followed by this compound (1.0 equiv). Note: The amine may be a hydrochloride salt; if so, increase DIPEA to 4.0 equiv.
-
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
-
Optimization Note: If using microwave irradiation, heat to 130°C for 45–60 minutes.
-
-
Monitoring: Check reaction progress via LC-MS and
NMR.-
Diagnostic Signal: The
group typically appears as a doublet of triplets (or broad triplet) in NMR around to ppm. A shift in this signal or the appearance of rotamers indicates product formation.
-
-
Workup: Dilute with ethyl acetate (EtOAc) and wash extensively with water (3x) to remove DMSO. Wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The product is typically less polar than the starting amine.
Protocol B: -Alkylation ( )
Application: Introduction of simple alkyl chains (Methyl, Benzyl). Constraint: Restricted to primary alkyl halides due to the quaternary center at C1.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Benzyl bromide (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Procedure:
-
Dissolution: Suspend
in ACN. Add the amine substrate.[1][2][3][4][5][6] Stir at room temperature for 10 minutes. -
Alkylation: Add benzyl bromide dropwise.
-
Thermal Activation: Heat the mixture to 60°C .
-
Critical Insight: Unlike simple amines which react at RT, the steric bulk of the gem-difluoromethyl group retards the approach of the electrophile. Thermal energy is required.
-
-
Quench: Filter off inorganic solids. Concentrate the filtrate.
-
Purification: Isolate via preparative HPLC if mono/bis-alkylation mixtures occur, though the steric bulk usually favors mono-alkylation.
Analytical Validation (Self-Validating System)
To ensure the integrity of the reaction, use the specific spectral signature of the difluoromethyl group.
-
NMR (with proton decoupling): Look for a singlet (if decoupled) or a characteristic pattern around
to ppm. -
NMR (
): The proton attached to the difluoromethyl carbon appears as a distinct triplet ( ) in the range of ppm. This large coupling constant is diagnostic.-
Validation Check: If the triplet at ~6.0 ppm (
) is preserved in the product, the group is intact (no defluorination occurred).
-
References
-
Mykhailiuk, P. K. (2015).[7] Synthesis of fluorinated pyrazoles from fluoroalkylamines. Organic & Biomolecular Chemistry, 13(11), 3438-3445. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Pustovit, Y. M., et al. (2010). Formulation of the physicochemical profile of fluoroalkyl-substituted amines. Journal of Organic Chemistry, 75(17), 5984-5993.
-
BenchChem. (2025).[1] Application Notes for Synthesis of
-Difluoromethyl Amines. Link -
Reutzen, M., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks. Beilstein Journal of Organic Chemistry, 13, 728–734. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Streamlined Synthesis of 1-(Difluoromethyl)cyclohexan-1-amine Hydrochloride
Abstract
The difluoromethyl (CF₂H) group is a paramount structural motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol functionalities.[1][2] Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of 1-(difluoromethyl)cyclohexan-1-amine hydrochloride, a valuable building block for drug discovery programs. The presented strategy employs an efficient two-step sequence: the in situ formation of cyclohexanimine followed by a nucleophilic difluoromethylation reaction. This application note details the mechanistic rationale, a step-by-step experimental workflow, characterization data, and critical process considerations to ensure reproducible, high-yield synthesis.
Strategic Rationale and Mechanistic Insight
The synthesis of α-difluoromethylamines presents a unique challenge. While classical methods like the Strecker synthesis are excellent for producing α-aminonitriles, the subsequent conversion of a nitrile group to a difluoromethyl group is non-trivial.[4] Our selected strategy circumvents this issue by introducing the difluoromethyl group directly onto an imine precursor, which is a highly efficient and convergent approach.
The overall transformation is outlined below:
Figure 1: Overall Synthetic Workflow.
Causality of Key Steps:
-
In Situ Imine Formation: The reaction is initiated by the condensation of cyclohexanone with ammonia. This is a reversible reaction, and the formation of the imine is often the rate-limiting step. By using a solution of ammonia in methanol and proceeding directly to the next step, the equilibrium is driven towards the imine, which is immediately trapped in the subsequent reaction.
-
Nucleophilic Difluoromethylation: The core C-C bond formation occurs via the addition of a difluoromethyl nucleophile to the electrophilic imine carbon.[5] Difluoromethyltrimethylsilane (TMSCF₂H) is a stable and convenient precursor.[3] In the presence of a strong base like methyllithium (MeLi), a highly reactive "CF₂H⁻" equivalent is generated, which readily adds to the imine. This step is conducted at low temperatures (-78 °C) to prevent side reactions and ensure controlled addition.
-
Hydrochloride Salt Formation: The final free amine is often an oil and can be difficult to handle and store. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store.[6] This process also serves as a final purification step, as impurities often remain in the mother liquor.[7]
Detailed Experimental Protocols
Safety Precaution: This procedure involves pyrophoric reagents (MeLi) and requires strict anhydrous conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Part 2.1: Synthesis of this compound (Free Base)
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| Cyclohexanone | 98.14 | 5.0 g | 50.9 | 1.0 | Reagent grade, freshly distilled |
| Ammonia in Methanol | 17.03 | 29.1 mL | 203.6 | 4.0 | 7 N solution |
| Difluoromethyltrimethylsilane | 122.25 | 7.48 g | 61.1 | 1.2 | Handle under inert atmosphere |
| Methyllithium | 21.98 | 42.8 mL | 68.7 | 1.35 | 1.6 M solution in Et₂O |
| Anhydrous THF | - | 250 mL | - | - | Freshly distilled from Na/benzophenone |
Procedure:
-
To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyclohexanone (5.0 g, 50.9 mmol).
-
Add the 7 N solution of ammonia in methanol (29.1 mL, 203.6 mmol) and stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to -78 °C using an acetone/dry ice bath.
-
In a separate flame-dried flask under nitrogen, dissolve difluoromethyltrimethylsilane (7.48 g, 61.1 mmol) in 100 mL of anhydrous THF.
-
Slowly add the TMSCF₂H solution to the reaction flask via cannula, keeping the internal temperature below -70 °C.
-
After the addition is complete, slowly add methyllithium (42.8 mL, 68.7 mmol, 1.6 M in Et₂O) dropwise over 30 minutes, ensuring the temperature does not exceed -70 °C. A color change may be observed.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution, ensuring the temperature remains low during the initial quench.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Part 2.2: Purification of the Free Base
The crude product is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane containing 1% triethylamine (to prevent the amine from streaking on the acidic silica).
-
Procedure:
-
Load the crude oil onto the silica gel column.
-
Elute with the specified mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
-
Part 2.3: Preparation of the Hydrochloride Salt
-
Dissolve the purified free base (assuming ~5.0 g, ~33.5 mmol from a theoretical 66% yield) in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with vigorous stirring. A white precipitate will form immediately.
-
Continue adding the HCl solution until the mixture is acidic (test with pH paper on a glass rod wetted with the supernatant). An excess of ~1.1 equivalents is typical.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with two 20 mL portions of cold, anhydrous diethyl ether to remove any excess starting material or non-basic impurities.
-
Dry the solid under high vacuum to a constant weight to afford this compound hydrochloride.
Expected Results and Characterization
| Parameter | Expected Value/Observation |
| Overall Yield | 55-70% (based on cyclohexanone) |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR (400 MHz, D₂O) | δ 6.25 (t, JHF = 56.0 Hz, 1H, -CH F₂), 3.40-3.60 (m, 2H), 1.20-2.00 (m, 8H) |
| ¹³C NMR (101 MHz, D₂O) | δ 115.5 (t, JCF = 240.0 Hz, -C HF₂), 60.1 (t, JCF = 21.0 Hz, C -NH₂), 33.8, 24.5, 21.7 |
| ¹⁹F NMR (376 MHz, D₂O) | δ -125.0 (d, JHF = 56.0 Hz) |
| MS (ESI+) | m/z 150.1 [M+H]⁺ (for free base) |
Note: NMR shifts are predictive and may vary based on solvent and concentration. The characteristic triplet in the proton NMR and the large carbon-fluorine coupling constant in the carbon NMR are key diagnostic peaks.[8]
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Incomplete imine formation is a common issue. Ensure the ammonia solution is fresh and at the correct concentration. Allowing a longer reaction time (up to 12 hours) for imine formation can be beneficial, especially for sterically hindered ketones.[9]
-
Anhydrous Conditions are Critical: The difluoromethylation step is highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all solvents are rigorously anhydrous. The presence of water will quench the MeLi and the reactive difluoromethyl anion.
-
Temperature Control: Maintaining a temperature of -78 °C during the addition of MeLi is crucial. Higher temperatures can lead to undesired side reactions and decomposition of the reagents.[5]
-
Salt Precipitation Issues: If the hydrochloride salt does not precipitate cleanly, it may be due to solubility in the chosen solvent. Isopropanol or ethyl acetate can be used as alternatives to diethyl ether.[7] In some cases, adding a non-polar co-solvent like hexanes can induce precipitation.
References
- Difluoromethylation Agents - Organofluorine / Alfa Chemistry. [URL: https://www.alfa-chemistry.
- Royo, J., et al. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-966005]
- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501–15504. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3183973/]
- Bocan, T. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Protheragen. [URL: https://www.protheragen.
- Hu, J., et al. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 23(11), 1561-1576. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1316538]
- Shen, Q., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3097–3111. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00293]
- Du Pont. (1992). Process for the preparation of aminonitriles. Google Patents, WO1992012121A1. [URL: https://patents.google.
- Jung, K. W., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(15), 5477–5480. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753239/]
- Olin Mathieson. (1967). Process for the purification of amines. Google Patents, US3337630A. [URL: https://patents.google.
- Oreate AI. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. [URL: https://www.oreate.com/innovative-process-research-on-selective-preparation-of-amine-monohydrochlorides-in-acetic-acid-sodium-chloride-system.html]
- ECHEMI. (n.d.). Purification of Hydrochloride. [URL: https://www.echemi.com/community/purification-of-hydrochloride_thread_53236-1-1.html]
- Benchchem. (n.d.). Introduction: The Central Role of α-Aminonitriles. [URL: https://www.benchchem.com/blog/introduction-the-central-role-of-aminonitriles]
- Wikipedia. (n.d.). Strecker amino acid synthesis. [URL: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]
- National Center for Biotechnology Information. (n.d.). 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91663075]
- Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6569. [URL: https://www.mdpi.com/1420-3049/27/19/6569]
- PubChemLite. (n.d.). This compound hydrochloride (C7H13F2N). [URL: https://pubchemlite.acs.org/compound/1-(difluoromethyl)cyclohexan-1-amine%20hydrochloride_C7H13F2N_JPLTYEMKLUWIGR-UHFFFAOYSA-N]
- AstaTech, Inc. (n.d.). 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HCL. [URL: https://www.astatechinc.com/1-trifluoromethyl-cyclohexan-1-amine-hcl-cas-1311315-20-4.html]
- University of Alberta. (n.d.). Isolation (Recovery) of amines. [URL: https://sites.ualberta.
- Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316447/]
- Monsanto Company. (1994). Process for the preparation of aminonitriles. Google Patents, EP0565635B1. [URL: https://patents.google.
- Little, J. C. (1968). Reduction of nitriles to primary amines. Google Patents, US3372195A. [URL: https://patents.google.
- Sigma-Aldrich. (n.d.). 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bd01168908]
- ResearchGate. (2017). Purification of organic hydrochloride salt? [URL: https://www.researchgate.
- Ashenhurst, J. (2024). Strecker Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/]
- Guidechem. (n.d.). 1-(difluoromethyl)cyclopropan-1-amine hydrochloride. [URL: https://www.guidechem.com/wiki/1-(difluoromethyl)cyclopropan-1-amine-hydrochloride-cas-1803595-15-4.html]
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]
- Stauffer Chemical Company. (1985). Synthesis of alpha-aminonitriles. Google Patents, US4551526A. [URL: https://patents.google.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]
- Cativiela, C., & Ordóñez, M. (2019). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Asymmetric Synthesis. Molecules, 24(1), 143. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6337222/]
- Fluorochem. (n.d.). (1S)-2,2-difluorocyclohexan-1-amine hydrochloride. [URL: https://www.fluorochem.co.uk/product/f516958]
- Fu, Y., et al. (2024). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications, 15(1), 4339. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11111663/]
- Solorio-Alvarado, C. R., et al. (2019). Synthesis of a Hominal Bis(difluoromethyl) Fragment. ACS Omega, 4(8), 13460–13466. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b01777]
- Zhang, X., et al. (2022). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [URL: https://www.researchgate.net/publication/362540026_C-F_Bond_Activation_Enables_Synthesis_of_Aryl_Difluoromethyl_Bicyclopentanes_as_Benzophenone-Type_Bioisosteres]
- Hu, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7058. [URL: https://www.mdpi.com/1420-3049/27/20/7058]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound hydrochloride (C7H13F2N) [pubchemlite.lcsb.uni.lu]
- 9. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination with 1-(difluoromethyl)cyclohexan-1-amine
Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-(Difluoromethyl)cyclohexan-1-amine
Executive Summary & Chemical Context
The coupling of This compound represents a "perfect storm" of difficulty in palladium-catalyzed amination. This building block is increasingly valued in medicinal chemistry as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups. However, it presents two distinct kinetic barriers:
-
Steric Hindrance: The amine is attached to a quaternary carbon (gem-disubstituted), creating significant steric bulk that impedes coordination to the metal center.
-
Electronic Deactivation: The
-difluoromethyl ( ) group exerts a strong inductive electron-withdrawing effect ( ), dramatically lowering the nucleophilicity of the nitrogen lone pair compared to non-fluorinated analogues.
This Application Note provides a validated protocol using Fourth-Generation (G4) Buchwald Precatalysts , specifically designed to force the coupling of such deactivated nucleophiles while suppressing
Mechanistic Insight: The "Amine Binding" Bottleneck
In standard Buchwald-Hartwig cycles, oxidative addition is often rate-limiting. However, for electron-deficient amines like this compound, the amine binding and deprotonation step becomes the bottleneck.
-
The Problem: The Pd(II)-aryl complex is electrophilic, but the amine is too weak to displace the halide or coordinate effectively.
-
The Solution: We utilize BrettPhos or RuPhos ligands. These bulky, electron-rich biaryl phosphines create a monoligated Pd species that is highly electrophilic, encouraging the weak amine to bind. Furthermore, the use of a precatalyst ensures the immediate generation of the active
species, preventing the formation of inactive dimers.
Figure 1: Critical Failure Points in the Catalytic Cycle
Caption: The catalytic cycle highlights the amine coordination step (Red) as the kinetic bottleneck due to the electron-withdrawing nature of the CF2H group.
Experimental Protocol
This protocol utilizes the BrettPhos Pd G4 precatalyst. BrettPhos is selected for its high selectivity for primary amines, preventing double arylation, which is a risk even with hindered amines.
Materials Checklist
| Component | Specification | Role |
| Amine | This compound | Nucleophile (limiting reagent or 1.2 equiv) |
| Electrophile | Aryl Chloride or Bromide | Coupling partner |
| Catalyst | BrettPhos Pd G4 (CAS: 1599466-81-5) | Source of L-Pd(0) |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base for deprotonation |
| Solvent | 1,4-Dioxane (Anhydrous) | High-boiling, coordinating solvent |
| Inert Gas | Argon or Nitrogen | Oxygen exclusion (Critical) |
Step-by-Step Procedure (1.0 mmol Scale)
-
Preparation (Glovebox or Schlenk Line):
-
To a reaction vial equipped with a magnetic stir bar, add BrettPhos Pd G4 (0.02 mmol, 2 mol%).
-
Note: If the aryl halide is extremely deactivated or sterically crowded, increase loading to 4-5 mol%.
-
Add Aryl Halide (1.0 mmol, 1.0 equiv).
-
Add This compound (1.2 mmol, 1.2 equiv).
-
Add NaOtBu (1.4 mmol, 1.4 equiv). Store this reagent in a desiccator; moisture kills the reaction.
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (
).[1] -
Inject Anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).
-
-
Reaction:
-
Place the vial in a pre-heated block at 100 °C .
-
Stir vigorously (1000 RPM) for 12–16 hours.
-
Observation: The reaction mixture should turn from pale yellow to dark orange/brown. A precipitate (sodium halide) will form.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (10 mL) and water (10 mL).
-
Separate phases. Extract aqueous layer with EtOAc (
). -
Dry organics over
, filter, and concentrate. -
Purification: Flash chromatography.[1] Note: These amines are often UV-active but check with ninhydrin or Dragendorff stain if the aryl group is not strongly chromophoric.
-
Optimization & Troubleshooting Guide
If the standard protocol yields
Figure 2: Method Development Decision Tree
Caption: Optimization logic for handling sterically hindered and fluorinated amines.
Data Interpretation Table
| Observation | Root Cause | Corrective Action |
| Recovery of Aryl Halide | Catalyst failed to activate or died. | Use fresh G4 precatalyst. Ensure inert atmosphere. |
| Formation of Ar-H (Reduced) | Increase amine equivalents (1.5 equiv). Switch to RuPhos . | |
| Formation of Ar-OH | Water ingress or hydroxide contamination. | Use fresh NaOtBu. Dry solvents over molecular sieves. |
| Low Yield of Product | Amine is too sterically hindered. | Switch to |
References
-
Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015).[3] "Palladium-Catalyzed Arylation of Fluoroalkylamines." Angewandte Chemie International Edition, 54(28), 8259–8262.
-
Source:[Link]
- Relevance: The foundational text for coupling amines with fluorine
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Source:[Link]
- Relevance: Comprehensive review detailing ligand selection (BrettPhos vs. RuPhos)
-
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Source:[Link]
- Relevance: Explains the structural features of ligands required to couple sterically hindered primary amines.
-
-
Mykhailiuk, P. K. (2015). "1-(Difluoromethyl)cycloalkan-1-amines: Synthesis and Properties." Chemistry – A European Journal, 21(16), 6042–6046.
-
Source:[Link]
- Relevance: Describes the specific synthesis and stability of the this compound building block.
-
Sources
Application Note: Scalable Synthesis of 1-(Difluoromethyl)cyclohexan-1-amine Intermediates
Executive Summary
The 1-(difluoromethyl)cyclohexan-1-amine scaffold is a high-value bioisostere in modern drug discovery. The geminal difluoromethyl group (
This Application Note details a robust, scalable protocol for synthesizing this intermediate. Unlike traditional deoxofluorination routes (e.g., DAST/Deoxo-Fluor) which pose severe thermal runaway risks on kilogram scales, this protocol utilizes the Nucleophilic Difluoromethylation of N-Sulfinyl Imines . This "Safety-by-Design" approach ensures high yields, operational safety, and excellent purity profiles suitable for GMP environments.
Strategic Analysis: Route Selection
The Safety-Critical Decision
Historically,
-
Risk: DAST and its byproduct (sulfur tetrafluoride) are shock-sensitive and prone to explosive decomposition above
. -
Solution: We employ a C-C bond formation strategy using (Difluoromethyl)trimethylsilane (
). This reagent is stable, non-explosive, and allows for precise addition to imines.
The Pathway
The synthesis proceeds in three streamlined stages:
-
Condensation: Formation of the N-tert-butanesulfinyl ketimine.
-
Nucleophilic Addition: Fluoride-catalyzed addition of
. -
Deprotection: Acid-mediated cleavage of the auxiliary to yield the amine salt.
Workflow Visualization
Caption: Figure 1 illustrates the three-stage linear synthesis avoiding hazardous deoxofluorination reagents.
Detailed Experimental Protocols
Step 1: Synthesis of N-tert-Butanesulfinyl Ketimine
Objective: Create an activated electrophile (imine) resistant to hydrolysis but reactive toward nucleophiles.
-
Reagents:
-
Cyclohexanone (1.0 equiv)
-
(R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (
) (2.0 equiv) -
Solvent: Dry THF (
)
-
Protocol:
-
Charge a reactor with cyclohexanone and (R)-tert-butanesulfinamide in dry THF under
. -
Add
dropwise at ambient temperature. Note: Mild exotherm. -
Heat the mixture to reflux (
) for 16 hours. Monitor by TLC/HPLC for ketone consumption. -
Workup (Critical for Scale): Cool to room temperature. Pour into a brine solution with vigorous stirring. The titanium salts will precipitate as a thick slurry.
-
Filter through a pad of Celite. Wash the cake with EtOAc.
-
Separate phases, dry organics over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) or crystallization (if scale >100g) to yield the pure ketimine.
Step 2: Nucleophilic Difluoromethylation
Objective: Install the
-
Reagents:
-
Sulfinyl Ketimine (from Step 1) (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (
) (1.5 equiv) -
TBAT (Tetrabutylammonium difluorotriphenylsilicate) (0.1 equiv) OR CsF (1.2 equiv)
-
Solvent: Dry THF or DMF
-
Protocol (TBAT Method - Preferred for Homogeneity):
-
Dissolve the ketimine and
in dry THF ( ) under Argon. -
Cool the reactor to
. Strict temperature control is required. -
Add TBAT (dissolved in minimum THF) slowly via syringe pump or dropping funnel.
-
Allow the reaction to warm slowly to
over 4 hours. -
Quench: Add saturated
solution at . -
Extract with EtOAc, wash with water and brine.
-
Concentrate to obtain the sulfinamide intermediate. Note: This intermediate is often diastereomerically pure enough to proceed without chromatography.
Step 3: Deprotection to Amine Hydrochloride
Objective: Cleave the chiral auxiliary to release the free amine salt.
-
Reagents:
-
Sulfinamide Intermediate
- HCl in Dioxane or MeOH
-
Protocol:
-
Dissolve the intermediate in MeOH (
). -
Add
HCl in Dioxane (2.0 equiv relative to SM). -
Stir at room temperature for 1–2 hours. A white precipitate often forms.
-
Concentrate the solvent to near dryness.
-
Trituration: Add
or MTBE to precipitate the product fully. -
Filter and dry the white solid under vacuum.
Analytical Data & Specifications
| Parameter | Specification | Observation/Notes |
| Appearance | White crystalline solid | Hygroscopic as HCl salt. Store in desiccator. |
| 19F NMR | Characteristic doublet confirms | |
| 1H NMR | The single proton on the | |
| Purity (HPLC) | Impurities usually include des-fluoro or elimination products. |
Mechanistic & Safety Diagram
The following diagram details the transition state logic and potential failure modes (carbene formation) to avoid.
Caption: Figure 2 highlights the competition between productive nucleophilic addition and difluorocarbene decomposition.
References
-
Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of N-tert-Butanesulfinyl Imines with
: Asymmetric Synthesis of Chiral -Difluoromethyl Amines." European Journal of Organic Chemistry, 2013. -
Hu, J., et al.
-Unsaturated Carbonyl Compounds." Chemical Reviews, 2015. -
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.[1]
-
Ni, C., & Hu, J. "Recent Advances in Nucleophilic Fluoromethylation and Difluoromethylation." Synthesis, 2014.[2][3][4]
Disclaimer: This protocol involves the handling of fluorinated reagents and cryogenic conditions.[5] All procedures should be performed in a fume hood with appropriate PPE. A specific risk assessment for difluorocarbene generation should be conducted prior to scale-up.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conversion in SNAr reactions with fluorinated amines
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: Low Conversion in SNAr
Introduction: The "Fluorine Paradox"
Welcome to the technical support hub for nucleophilic aromatic substitution (SNAr). You are likely here because a standard protocol that works for ethylamine or morpholine has failed miserably with a fluorinated analog like 2,2,2-trifluoroethylamine.
The Core Issue: You are fighting the Inductive Effect (-I) .[1]
Fluorine is the most electronegative element.[1] When attached to the
This guide provides the diagnostic logic and advanced protocols to overcome this electronic deactivation.
Part 1: Diagnostic & Root Cause Analysis
Q1: Why is my conversion stuck at <10% even after heating?
A: Your nucleophile is likely too weak to attack the aromatic ring under equilibrium conditions.
To understand the magnitude of this problem, compare the pKa values of the conjugate acids. In SNAr, basicity often correlates with nucleophilicity (for sterically similar amines).
| Amine | Structure | pKa (Conjugate Acid) | Relative Nucleophilicity |
| Ethylamine | ~10.7 | High (Standard) | |
| 2,2,2-Trifluoroethylamine | ~5.7 | Very Low |
The Impact: A 5-unit drop in pKa represents a 100,000-fold reduction in basicity. Standard bases like Triethylamine (
Q2: I switched to a Fluoride leaving group on the ring. Is that wrong?
A: No, that is actually correct . This is the "Fluorine Paradox."
-
Fluorine on the Amine: BAD (Lowers nucleophilicity).
-
Fluorine on the Ring (Electrophile): GOOD (Accelerates reaction).
Mechanism: SNAr is a two-step addition-elimination.[2] The first step (formation of the Meisenheimer complex) is rate-determining.[3] A highly electronegative leaving group like Fluorine stabilizes the negative charge in the transition state better than Chlorine or Bromine.[1][4]
-
Rule of Thumb: If using a weak fluorinated amine, ensure your electrophile has a Fluoro or Nitro leaving group, not a Bromo or Iodo group.
Part 2: Optimization Workflows
Visual Troubleshooting Guide
The following decision tree outlines the logical steps to rescue a stalled reaction.
Caption: Logical decision tree for troubleshooting low conversion in SNAr reactions with deactivated amines.
Part 3: Advanced Protocols
If standard heating in DMSO with DIPEA fails, you must move to Protocol A: Irreversible Deprotonation .
The "Magnesium/Lithium Amide" Strategy
Since the amine is weak, we manually convert it into a powerful nucleophile (an amide anion) before it ever sees the electrophile.
Reagents:
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or Isopropylmagnesium Chloride (
). -
Solvent: Anhydrous THF (DMSO is incompatible with these strong bases).
-
Atmosphere: Strict Nitrogen/Argon (Moisture kills the anion).
Step-by-Step Protocol:
-
Preparation: Flame-dry a reaction vial and purge with
. -
Amine Charge: Add 2,2,2-trifluoroethylamine (1.2 equiv) and anhydrous THF (
concentration). -
Deprotonation (The Critical Step):
-
Cool to -78°C (dry ice/acetone).
-
Dropwise add LiHMDS (1.0 M in THF, 1.3 equiv).
-
Why? LiHMDS is a strong, non-nucleophilic base (pKa ~26).[5] It instantly removes the proton from the fluorinated amine, creating a "naked" Lithium Amide species (
). -
Stir for 15–30 minutes at low temp.
-
-
Addition: Add the electrophile (Aryl Fluoride, 1.0 equiv) dissolved in minimal THF.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Self-Validation: Monitor by TLC/LCMS at 1 hour. The reaction is often instantaneous upon warming because the nucleophile is now "supercharged."
-
-
Quench: Add saturated
solution.
Warning: If your electrophile contains esters or base-sensitive groups, LiHMDS may cause side reactions. In that case, proceed to Protocol B (Buchwald-Hartwig) .
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use ethanol or methanol to improve solubility?
A: Absolutely NOT. Protic solvents (ROH) are "nucleophile killers" in SNAr. They form a hydrogen-bond cage around the amine/anion, stabilizing it and preventing attack on the ring.
-
Correct Choice: DMSO, NMP, or DMF. These are Polar Aprotic . They solvate the cation (
, ) but leave the nucleophilic anion "naked" and highly reactive.
Q: My LCMS shows the mass of the product +18 (Hydrolysis). Why?
A: You have "wet" solvent. Because your fluorinated amine is such a poor nucleophile, any trace water in the system (which is a better nucleophile than your amine) will compete for the electrophile, creating the phenol (Ar-OH).
-
Fix: Use molecular sieves in your DMSO/DMF and ensure your base (
) is anhydrous.
Q: When should I give up on SNAr and use Buchwald-Hartwig?
A: If the "LiHMDS Protocol" fails or if your substrate has sensitive functional groups (esters, nitriles) that cannot survive strong bases. Palladium catalysis (Buchwald-Hartwig) operates via a different mechanism (Oxidative Addition -> Reductive Elimination) and does not rely on the nucleophilicity of the amine in the same way.
-
Recommended Catalyst System:
+ Xantphos or BrettPhos.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Foundational text on SNAr mechanism and leaving group effects). Link
-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Journal of Organic Chemistry. (Solvent effects and pKa correlations). Link
-
Neustadt, B. R. (1994). "Reaction of 2,2,2-trifluoroethylamine with aryl chlorides." Tetrahedron Letters. (Specific case studies of fluorinated amines). Link
-
Evan's pKa Table . (Authoritative source for pKa values of organic compounds). Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Navigating the Steric Challenge of the gem-Difluoromethyl Group in Catalysis
From the Desk of the Senior Application Scientist
Welcome, researchers. The gem-difluoromethyl (CF₂H) and related difluoromethylene (CF₂) moieties are powerful tools in medicinal and agricultural chemistry. Their ability to act as bioisosteres for hydroxyl, thiol, or carbonyl groups, while enhancing metabolic stability and lipophilicity, makes them highly desirable.[1][2][3] However, their incorporation is far from trivial. The electronic properties and significant steric bulk of the CF₂ group present unique and often frustrating challenges in catalytic reactions.
This technical support center is designed to move beyond simple protocols. It provides in-depth troubleshooting guides and answers to frequently encountered problems, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to diagnose issues in your own experiments and rationally design strategies to overcome the formidable steric hindrance of the CF₂ group.
Frequently Asked Questions (FAQs)
Q1: What makes the gem-difluoromethyl group so sterically challenging compared to, for example, a dimethyl (CH₃)₂ or even a trifluoromethyl (CF₃) group?
A1: The steric challenge of the CF₂ group is a result of a combination of factors beyond simple atomic size. While a fluorine atom is larger than hydrogen, the primary issues are bond length, bond angles, and electronic repulsion. The C-F bond is significantly stronger and shorter than a C-H bond, and the F-C-F bond angle is compressed (approx. 108°) compared to the ideal tetrahedral angle. This creates a dense, electron-rich region. Unlike the CF₃ group which can often rotate to present a smaller profile, the two fluorine atoms of the CF₂ group create a rigid, "wide" steric shield that significantly hinders the approach of a metal catalyst to an adjacent reaction center. This makes key catalytic steps like oxidative addition and reductive elimination kinetically challenging.[4][5]
Q2: I'm seeing significant amounts of monofluorinated byproducts. What is the most likely cause?
A2: This is a classic and common problem, most often caused by β-fluoride elimination . In many transition-metal-catalyzed reactions (especially with Pd, Ni, Rh), the reaction proceeds through a β-fluoroalkylmetal intermediate. This intermediate can readily eliminate a fluoride ion to form a more stable monofluoroalkene product.[6] This pathway is often thermodynamically favorable and kinetically accessible, representing a major challenge in retaining the CF₂ moiety. Strategies to combat this are discussed in detail in the troubleshooting section below.
Q3: Are there general classes of catalysts or reaction conditions that are known to be more successful for substrates with CF₂ groups?
A3: Yes, several successful strategies have emerged.
-
Bulky, Electron-Rich Ligands: For cross-coupling reactions, ligands like the Buchwald biaryl phosphines (e.g., XPhos, SPhos) or bulky N-heterocyclic carbenes (NHCs) are often essential.[7][8][9][10] They promote the formation of highly active, low-coordinate metal species and can accelerate the difficult reductive elimination step.
-
Nickel and Copper Catalysis: Nickel catalysts are often more effective than palladium for sterically hindered substrates due to nickel's smaller atomic size and different electronic properties.[7][11] Copper catalysis has shown particular promise in reactions that avoid β-fluoride elimination, proceeding through alternative mechanisms that preserve the CF₂ group.[12]
-
Photoredox Catalysis: Visible-light photoredox catalysis generates radical intermediates.[2][13][14][15] These radical pathways bypass the traditional organometallic catalytic cycles and their problematic intermediates, offering a powerful way to form bonds without succumbing to β-fluoride elimination.
Troubleshooting Guide: Common Experimental Failures
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)
Your reaction with a CF₂-containing aryl halide or triflate is sluggish, stalls, or fails completely.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Oxidative Addition | The steric bulk of the CF₂ group and its adjacent substituents physically blocks the metal center from accessing the C-X bond. The electron-withdrawing nature of the CF₂ group can also disfavor this step. | 1. Switch to a Bulkier Ligand: Use highly bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands). These ligands stabilize the coordinatively unsaturated L₁Pd(0) species, which is the active catalyst for oxidative addition.[8] 2. Increase Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. 3. Change Metal Catalyst: Consider switching from Palladium to Nickel. Ni(0) is generally more reactive in oxidative additions with challenging electrophiles.[7][11] |
| Slow Reductive Elimination | The final bond-forming step is also sterically hindered. The bulky groups on both coupling partners must be brought into proximity at the metal center, which can be a high-energy transition state. | 1. Use Bulky, Electron-Donating Ligands: These ligands create a sterically crowded metal center that favors the bond-forming reductive elimination to relieve steric strain.[7][8] 2. Employ Ligands with a Large "Bite Angle" (for bidentate ligands): Ligands like Xantphos can enforce a geometry that facilitates reductive elimination. |
| Catalyst Decomposition | The desired slow reaction is being outcompeted by catalyst degradation pathways, especially at the high temperatures often required. | 1. Use Pre-catalysts: Use well-defined pre-catalysts (e.g., PEPPSI-type for NHC ligands) to ensure efficient generation of the active catalytic species.[10] 2. Increase Catalyst/Ligand Loading: While not ideal, a higher loading can sometimes compensate for catalyst deactivation over the course of a long reaction. 3. Ensure Rigorous Inert Conditions: Oxygen can degrade phosphine ligands and the active metal species. |
Troubleshooting Workflow: Improving Cross-Coupling Yields
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Issue 2: Undesired Defluorination or C-F Bond Activation
Your reaction on a gem-difluoroalkene substrate results in a monofluorinated product, or you observe C-F activation on an aliphatic CF₂ group.
| Potential Cause | Scientific Rationale | Recommended Solution |
| β-Fluoride Elimination | As discussed in the FAQs, β-fluoroalkylmetal intermediates are prone to eliminating a fluoride anion. This is the most common pathway for losing a fluorine atom from a gem-difluoroalkene.[6] | 1. Switch to a Radical Pathway: Employ photoredox catalysis. Radical addition to the alkene followed by subsequent steps avoids the formation of the problematic organometallic intermediate.[13][14][15] 2. Use Copper Catalysis: Copper-hydride (Cu-H) insertion into gem-difluoroalkenes can lead to α-CF₂H-substituted organocopper species that are less prone to β-F elimination, enabling hydroamination and other additions while retaining the CF₂ group.[12] |
| Lewis Acid-Catalyzed C-F Activation | Strong Lewis acids, sometimes used as additives or generated in situ, can coordinate to a fluorine atom and facilitate its abstraction, especially in intramolecular cyclization reactions. | 1. Re-evaluate Additives: If using Lewis acidic additives (e.g., for activating a coupling partner), screen for less fluorophilic alternatives or conduct the reaction in their absence. 2. Solvent Choice: Solvents like hexafluoroisopropanol (HFIP) can promote C-F activation through hydrogen bonding, which can be either a desired or undesired effect.[16] Be mindful of your solvent's role. |
| Non-Covalent Interactions Guiding Reactivity | While often a tool, unintended non-covalent interactions (e.g., hydrogen bonding, Si-F interactions) can sometimes direct a catalyst to activate a C-F bond unintentionally.[17][18][19] | 1. Modify Substrate or Ligand: Alter functional groups distant from the reaction site that could be participating in unintended directing effects. This is a complex problem often requiring computational studies to diagnose. |
Conceptual Workflow: Retaining the CF₂ Group
Caption: Comparing catalytic pathways to avoid β-fluoride elimination.
Experimental Protocol: Nickel-Catalyzed C-S Cross-Coupling of a Sterically Hindered Aryl Triflate
This protocol provides a robust starting point for coupling an alkyl thiol with a CF₂-containing aryl triflate, a reaction that is often challenging for palladium catalysts.[11]
Reagents & Equipment:
-
Aryl triflate (1.0 equiv)
-
Alkyl thiol (1.2-1.5 equiv)
-
Ni(cod)₂ (5 mol%)
-
DPEphos ligand (L1) or dppbz ligand (L2) (6 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle/oil bath
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a strong flow of argon, add the aryl triflate (e.g., 0.5 mmol), Ni(cod)₂ (0.025 mmol), and the phosphine ligand (0.03 mmol) to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2.5 mL to achieve 0.2 M concentration).
-
Reagent Addition: Add the alkyl thiol (e.g., 0.6 mmol) via syringe, followed by the solid base (e.g., 1.0 mmol). Note: The order of addition can be critical. Adding the base last is often preferred.
-
Degassing (if not in a glovebox): If assembled on a Schlenk line, seal the flask and perform three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 80-100 °C). Stir vigorously for the planned reaction time (monitor by TLC or GC/LC-MS, typically 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Note: The use of a flexible bidentate phosphine like DPEphos with the smaller, more reactive nickel center allows for the necessary coordination geometry to facilitate oxidative addition into the hindered C-OTf bond, a step where bulkier palladium catalysts might fail.[11]
References
- Haufe, G. et al. (2019). Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives.
- Ahmad, R. et al. (2026). Photoredox‐Catalyzed Chlorosulfonylation of gem‐Difluoroalkenes. ResearchGate.
- (2019). Activation of C(sp 3 )-F Bonds in gem-Difluoroalkanes (A) Activated... ResearchGate.
- Pérez Merchán, A. M. et al. (2025). Photoredox-Catalyzed gem-Difluoromethylenation of Aliphatic Alcohols with 1,1-Difluoroalkenes to Access α,α-Difluoromethylene Ethers. ResearchGate.
- (2025). Silicon-fluorine non-covalent interaction guided distal functionalization of di- and tri- fluoro alkyl benzene. ResearchGate.
- (2022). Difunctionalization of gem-Difluoroalkenes via Photoredox Catalysis: Synthesis of Diverse α,α-Difluoromethyl-β-alkoxysulfones. PubMed.
- Fu, X.-P. et al. (2019). Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry.
- (2022). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC.
- (2019). Recent Advances for the Direct Introduction of the CF2Me Moiety. PMC.
- (2021). Catalytic Diversification of gem‐Difluorocyclopropanes: Recent Advances and Challenges. Wiley Online Library.
- (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- (2023). Recent advances in radical-based C–F bond activation of polyfluoroarenes and gem-difluoroalkenes. Chemical Communications.
- (2018). Ligand Template Strategies for Catalyst Encapsulation. Accounts of Chemical Research.
- (2025). Combining Ligand Deuteration with Ligand Bulkiness in Non‐Heme Iron Oxidation Catalysis: Enhancing Catalyst Lifetime and Site‐Selectivity. ResearchGate.
- (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.
- (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.
- (2024). Two Catalytic Protocols for the Synthesis of CF2‐Containing Quinazolinones via Domino Reaction. ResearchGate.
- (2023). Copper-Catalyzed Hydroamination of gem-Difluoroalkenes Access to Diversified α-Difluoromethyl Amines. Organic Letters.
- (2025). Photocatalytic C−F Bond Activation of Fluoroarenes, gem‐Difluoroalkenes and Trifluoromethylarenes. ResearchGate.
- (2018). Ligand Template Strategies for Catalyst Encapsulation. PMC.
- (2022). The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. ResearchGate.
- (2014). A General Ligand Design for Gold Catalysis allowing Ligand-Directed Anti Nucleophilic Attack of Alkynes. PMC.
- (2024). Ligand design for cross-couplings: phosphines. YouTube.
- (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
- (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- (2020). Metal-free photocatalytic intermolecular trifluoromethylation-gem-difluoroallylation of unactivated alkenes. Organic Chemistry Frontiers.
- (2018). Revealing Factors Influencing the Fluorine-Centered Non-Covalent Interactions in Some Fluorine-Substituted Molecular Complexes: Insights from First-Principles Studies. PubMed.
- (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design.
- (2024). Unveiling the impact of a CF2 motif in the isothiourea catalyst skeleton: Evaluating C(3)-F2-HBTM and its catalytic activity. Semantic Scholar.
- (2016). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. PMC.
- (2019). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. MDPI.
- (2022). Efficient Access to Enantioenriched gem -Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction. ResearchGate.
- (2021). Photocatalytic gem‐Difluoroolefination Reactions by a Formal C−C Coupling/Defluorination Reaction with Diazoacetates. PMC.
- (2024). Synthesis of Sterically Hindered Dialkyl Ethers via Palladium-Catalyzed Fluoro-alkoxylation of gem-Difluoroalkenes. PubMed.
- (2021). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers.
- (2022). Transition‐Metal‐Catalyzed, Chelation‐Assisted C−H Alkenylation and Allylation of Organic Molecules with Unactivated Alkenes. ResearchGate.
- (2022). Computational Study of Confinement Effects in Molecular Heterogeneous Catalysis. MDPI.
- (2018). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.
- (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. PMC.
- (2024). Chelation-Assisted Iron-Catalyzed C-H Activations: Scope and Mechanism. PubMed.
- (2015). Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. PMC.
- (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- (2016). Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. PubMed.
- (2025). Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. Wiley Online Library.
- (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. MDPI.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. youtube.com [youtube.com]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Difunctionalization of gem-Difluoroalkenes via Photoredox Catalysis: Synthesis of Diverse α,α-Difluoromethyl-β-alkoxysulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in radical-based C–F bond activation of polyfluoroarenes and gem-difluoroalkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Revealing Factors Influencing the Fluorine-Centered Non-Covalent Interactions in Some Fluorine-Substituted Molecular Complexes: Insights from First-Principles Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Difluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethyl (CHF₂) group is of particular interest. It can act as a bioisostere for hydroxyl, thiol, and amine moieties, and its unique electronic properties can significantly influence a molecule's metabolic stability and binding affinity. However, the analytical characterization of these novel entities, particularly their behavior under mass spectrometric analysis, remains a critical and often underexplored area.
This guide, designed for researchers and scientists in drug development, provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of difluoromethyl amines. Drawing upon established principles of mass spectrometry, analogous fragmentation behaviors of related compounds, and predictive computational modeling, we will explore the characteristic fragmentation pathways of this important class of molecules. This guide will equip you with the foundational knowledge to anticipate, interpret, and leverage the mass spectral data of difluoromethyl-containing compounds.
The Fundamental Landscape: Fragmentation of Aliphatic Amines
Before delving into the specific influence of the difluoromethyl group, it is essential to revisit the fundamental principles governing the fragmentation of simple aliphatic amines under electron ionization (EI) and electrospray ionization (ESI).
The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage . This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. This fragment is often the base peak in the mass spectrum of primary, secondary, and tertiary amines. The stability of this iminium cation is a major driving force for this fragmentation pathway.[1][2][3]
The general mechanism for alpha-cleavage is depicted below:
Caption: General mechanism of alpha-cleavage in aliphatic amines.
The Difluoromethyl Effect: A Shift in Fragmentation Behavior
The introduction of a highly electronegative difluoromethyl group adjacent to the amine nitrogen is expected to significantly alter the fragmentation landscape. The strong electron-withdrawing nature of the two fluorine atoms will have a profound impact on the stability of the adjacent radical and cationic species formed during fragmentation.
Predicted Fragmentation Pathways of Difluoromethyl Amines
Due to the limited availability of published experimental data on the mass spectrometry of difluoromethyl amines, we turn to computational predictive modeling and analogies with related fluorinated compounds to propose the following characteristic fragmentation pathways.
1. Alpha-Cleavage and the Inductive Effect:
While alpha-cleavage is a dominant pathway for non-fluorinated amines, the presence of the CHF₂ group is predicted to influence which alpha-bond is preferentially cleaved. The strong inductive effect of the fluorine atoms will destabilize a carbocation formed on the carbon bearing the difluoromethyl group. Consequently, cleavage of the bond between the nitrogen and the difluoromethyl-bearing carbon is expected to be less favorable than the cleavage of other alpha-carbon bonds.
For a generic secondary difluoromethyl amine, two potential alpha-cleavage pathways exist:
Caption: Predicted competing alpha-cleavage pathways for a secondary difluoromethyl amine.
2. Neutral Losses Involving Fluorine:
A hallmark of the mass spectra of fluorinated compounds is the facile loss of HF or other fluorine-containing neutral species. For protonated difluoromethyl amines, particularly under ESI-MS/MS conditions, the following neutral losses are anticipated:
-
Loss of HF (20 Da): This is a common fragmentation pathway for many organofluorine compounds.
-
Loss of CHF₃ (70 Da): This would involve a rearrangement, but the stability of fluoroform makes it a plausible neutral loss.
-
Loss of :CF₂ (50 Da): The elimination of difluorocarbene is another potential pathway, particularly from fragment ions.
Comparative Analysis: Methyl vs. Monofluoromethyl vs. Difluoromethyl vs. Trifluoromethyl Amines
To provide a clear comparative framework, we have used computational modeling to predict the relative abundance of key fragments for a model set of N-ethyl amines with varying degrees of fluorination on the ethyl group.
| Compound | Structure | Predicted Base Peak (m/z) | Key Predicted Fragments (m/z) and Neutral Losses |
| N-Ethylethylamine | CH₃CH₂NHCH₂CH₃ | 58 | 72 ([M-CH₃]⁺), 44 ([M-C₂H₅]⁺) |
| N-Ethyl-2-fluoroethylamine | FCH₂CH₂NHCH₂CH₃ | 58 | 90 ([M-CH₃]⁺), 62 ([M-C₂H₅]⁺), Loss of HF |
| N-Ethyl-2,2-difluoroethylamine | F₂CHCH₂NHCH₂CH₃ | 58 | 108 ([M-CH₃]⁺), 80 ([M-C₂H₅]⁺), Loss of HF, Loss of :CF₂ |
| N-Ethyl-2,2,2-trifluoroethylamine | F₃CCH₂NHCH₂CH₃ | 58 | 126 ([M-CH₃]⁺), 98 ([M-C₂H₅]⁺), Loss of HF, Loss of CHF₃ |
Note: These are predicted values and may vary depending on the specific mass spectrometer and experimental conditions. The purpose of this table is to illustrate the expected trends in fragmentation.
The computational predictions suggest that while the non-fluorinated portion of the molecule may still dominate the fragmentation to produce the base peak via alpha-cleavage, the presence and relative abundance of fluorine-containing fragments and neutral losses will be highly informative for distinguishing between the different fluorinated analogues.
Experimental Protocol: Acquiring High-Quality Mass Spectra of Difluoromethyl Amines
To obtain reliable and informative mass spectra of difluoromethyl amines, the following experimental approach is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography (LC) system. HRMS is crucial for accurate mass measurements to confirm elemental compositions of fragment ions.
Experimental Workflow:
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Difluoromethyl)cyclohexan-1-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(Difluoromethyl)cyclohexan-1-amine, a fluorinated cycloalkylamine, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach
Therefore, a cautious and comprehensive approach to PPE is not just recommended; it is imperative.
Core Principles of PPE Selection
The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate workplace hazards.[8][9][10] The selection of PPE should be based on a thorough hazard assessment of the specific tasks being performed.
A Multi-Layered Defense: Recommended PPE
For handling this compound, a multi-layered PPE strategy is crucial to protect against the primary exposure routes: dermal contact, eye contact, and inhalation.
1. Hand Protection: Your First Line of Defense
-
Rationale: Amines can be corrosive and readily absorbed through the skin.[1][4] Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[11]
-
Best Practices:
2. Eye and Face Protection: Shielding Your Vision
-
Rationale: The potential for splashes of corrosive amines poses a significant risk of severe eye damage.[2][4]
-
Recommendations:
-
Chemical Splash Goggles: These are mandatory for all work with this compound.[9][13] They must meet ANSI Z87.1 standards.[9]
-
Face Shield: When handling larger volumes (over 1 liter) or when there is a higher risk of splashing, a face shield should be worn in addition to chemical splash goggles.[9][14]
-
3. Body Protection: A Barrier for Your Skin
-
Rationale: Protective clothing prevents incidental contact with the chemical and protects your personal clothing from contamination.
-
Recommendations:
4. Respiratory Protection: Safeguarding Your Lungs
-
Rationale: Amines can have a strong, irritating odor and can be harmful if inhaled.[1][4][15] The volatility of this compound should be considered, and appropriate respiratory protection used, especially when handling outside of a fume hood or with poor ventilation.
-
Recommendations:
-
Work in a Fume Hood: All work with this compound should ideally be conducted in a certified chemical fume hood.
-
Respirator Selection: If a fume hood is not available or during a spill, a NIOSH-approved respirator is necessary.[13][16] For amines, a cartridge respirator with an organic vapor/ammonia cartridge is appropriate.[17] A P100 particulate filter may also be needed if aerosols could be generated.[17] A proper fit test is required for all tight-fitting respirators to ensure their effectiveness.[18][19]
-
PPE Selection Guide for Various Laboratory Tasks
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Not required if in a fume hood |
| Running reactions and workups (in a fume hood) | Double pair of nitrile gloves | Chemical splash goggles and face shield | Lab coat and chemical-resistant apron | Not required if in a fume hood |
| Transferring large quantities (outside a fume hood) | Double pair of nitrile gloves | Chemical splash goggles and face shield | Lab coat and chemical-resistant apron | NIOSH-approved respirator with organic vapor/ammonia cartridges |
| Cleaning up small spills (in a fume hood) | Double pair of nitrile gloves | Chemical splash goggles and face shield | Lab coat and chemical-resistant apron | Not required if in a fume hood |
| Cleaning up large spills (outside a fume hood) | Heavy-duty chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor/ammonia cartridges |
Procedural Guidance: Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as selecting the correct equipment to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, perform a fit check.
-
Eye and Face Protection: Put on goggles and then the face shield.
-
Gloves: Don the first pair of gloves, then the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out.
-
Face Shield and Goggles: Remove from the back of your head.
-
Lab Coat: Unfasten and roll it down from your shoulders, turning it inside out.
-
Gloves (Inner Pair): Remove the inner pair of gloves, turning them inside out.
-
Respirator: Remove from the back of your head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal: A Critical Final Step
Contaminated PPE:
-
Disposable PPE (gloves, aprons) should be placed in a designated hazardous waste container.
-
Reusable PPE (face shields, goggles, respirators) must be decontaminated according to your institution's safety protocols before reuse.
Chemical Waste:
-
This compound and any materials contaminated with it should be disposed of as hazardous waste.
-
Due to its fluorinated nature, it is considered a persistent organic pollutant.[6][20][21] Incineration at high temperatures is a potential disposal method for such "forever chemicals," but this must be done through a licensed hazardous waste disposal company.[5][6][20][22] Do not dispose of this chemical down the drain.
PPE Selection Workflow Diagram
Caption: A workflow for selecting appropriate PPE when handling this compound.
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, allowing you to focus on your critical research with confidence.
References
-
OSHA Regulations for Chemical Protective Clothing - International Enviroguard. (2019, April 8). Retrieved from [Link]
-
Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024, April 8). Retrieved from [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. Retrieved from [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8). Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]
-
Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13). Retrieved from [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075. Retrieved from [Link]
-
Safety Data Sheet - CHEMTRON. (2015, June 11). Retrieved from [Link]
-
Highly fluorinated chemicals can enter the environment via our household waste. (2021, June 17). Retrieved from [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
-
NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]
-
Choosing The Correct PPE | Environmental Health & Safety - UC Merced. Retrieved from [Link]
-
DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry - CDC. Retrieved from [Link]
-
Cartridge Selection - Northwestern University. Retrieved from [Link]
-
2010 Respirator Selection Guide. Retrieved from [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators - CDC. Retrieved from [Link]
-
Fluorine Safety - Purdue University. Retrieved from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]
-
This compound hydrochloride (C7H13F2N) - PubChemLite. Retrieved from [Link]
-
Laboratory Chemical Safety Manual - University of Alberta. (2005, July 15). Retrieved from [Link]
-
Laboratory Safety Manual - University of Ottawa. Retrieved from [Link]
-
Cyclohexylamine Final AEGL Document - EPA. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. PubChemLite - this compound hydrochloride (C7H13F2N) [pubchemlite.lcsb.uni.lu]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. epa.gov [epa.gov]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pppmag.com [pppmag.com]
- 13. falseguridad.com [falseguridad.com]
- 14. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. northwestern.edu [northwestern.edu]
- 18. students.umw.edu [students.umw.edu]
- 19. www2.lbl.gov [www2.lbl.gov]
- 20. mcfenvironmental.com [mcfenvironmental.com]
- 21. umu.se [umu.se]
- 22. env.nm.gov [env.nm.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
